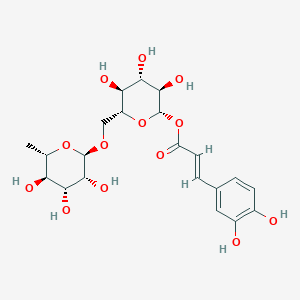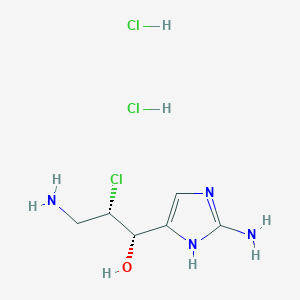
Girodazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Girodazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Mecanismo De Acción
The exact mechanism of action of girodazole is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Girodazole may also induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Girodazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, as acetylcholine is involved in memory and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of girodazole is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on girodazole. One area of interest is the development of new synthetic methods for girodazole that are more efficient and cost-effective. Another area of interest is the optimization of girodazole's antitumor activity through the identification of its molecular targets and the development of derivatives with improved potency and selectivity. Additionally, the potential applications of girodazole in the treatment of Alzheimer's disease and other neurological disorders warrant further investigation.
Métodos De Síntesis
Girodazole is a heterocyclic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dichloro-5-nitropyrimidine with 1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting product is then reduced using palladium on carbon to yield girodazole.
Aplicaciones Científicas De Investigación
Girodazole has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, girodazole has been found to inhibit the growth of bacteria and fungi, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
135824-74-7 |
|---|---|
Nombre del producto |
Girodazole |
Fórmula molecular |
C6H13Cl3N4O |
Peso molecular |
263.5 g/mol |
Nombre IUPAC |
(1S,2S)-3-amino-1-(2-amino-1H-imidazol-5-yl)-2-chloropropan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H11ClN4O.2ClH/c7-3(1-8)5(12)4-2-10-6(9)11-4;;/h2-3,5,12H,1,8H2,(H3,9,10,11);2*1H/t3-,5+;;/m0../s1 |
Clave InChI |
TUMTXKWKOVMCSV-BZNGOSNWSA-N |
SMILES isomérico |
C1=C(NC(=N1)[NH3+])[C@@H]([C@H](C[NH3+])Cl)O.[Cl-].[Cl-] |
SMILES |
C1=C(NC(=N1)N)C(C(CN)Cl)O.Cl.Cl |
SMILES canónico |
C1=C(NC(=N1)[NH3+])C(C(C[NH3+])Cl)O.[Cl-].[Cl-] |
Otros números CAS |
135824-74-7 |
Sinónimos |
(1S,2S)-3-amino-1-(4-(2-amino-1H-imidazolyl))-2-chloro-1-propanol,2HCL girodazole NSC 627434 NSC-627434 RP 49532A RP-49532A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



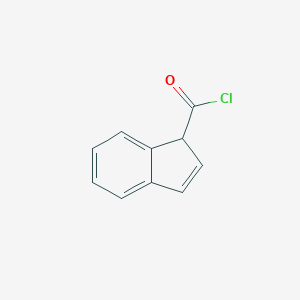
![10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one](/img/structure/B145244.png)
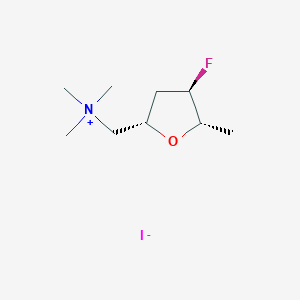
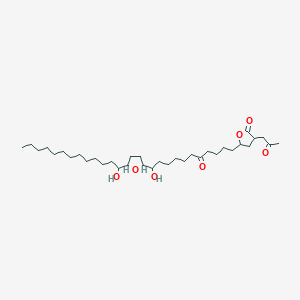
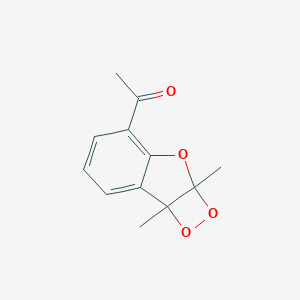
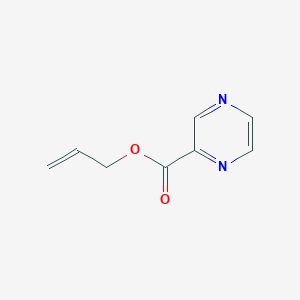
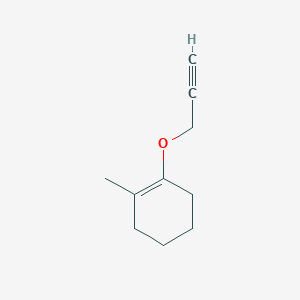
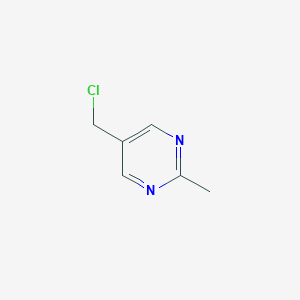
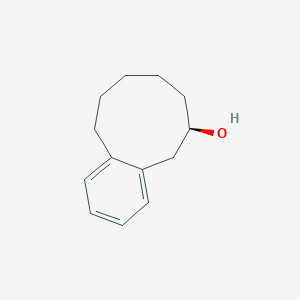
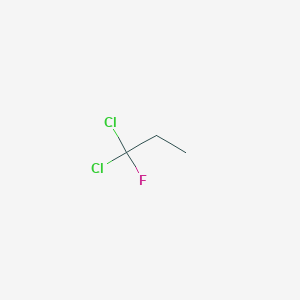
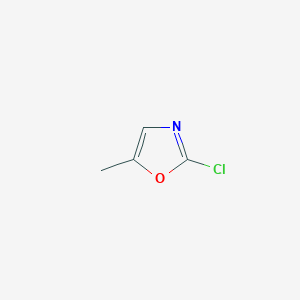
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)

